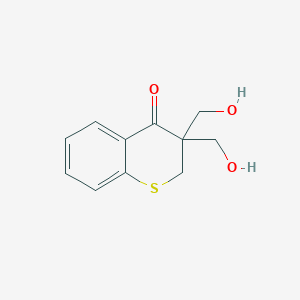

3,3-Bis(hydroxymethyl)thiochroman-4-one

描述

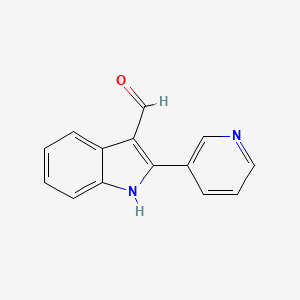

The compound of interest, 3,3-Bis(hydroxymethyl)thiochroman-4-one, is a derivative of chroman-4-one, which is a scaffold present in various bioactive molecules. The chroman-4-one derivatives have been extensively studied due to their potential pharmacological properties and their utility in organic synthesis as intermediates for more complex molecules .

Synthesis Analysis

The synthesis of chroman-4-one derivatives can be achieved through various methods. For instance, rhodium-catalyzed asymmetric transfer hydrogenation of 3-formylchromones has been used to prepare enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives, which are closely related to the compound . Additionally, a novel transformation of 3-hydroxymethylchromones in the presence of Cs2CO3 has been reported to afford trimeric chromones, which could potentially be adapted to synthesize the desired 3,3-bis(hydroxymethyl) derivative .

Molecular Structure Analysis

The molecular structure of chroman-4-one derivatives is characterized by the presence of a chroman ring, which is a benzopyran moiety. The specific substitution pattern on the chroman ring can significantly influence the physical and chemical properties of these compounds. For example, the introduction of hydroxymethyl groups can affect the molecule's reactivity and its ability to form intramolecular hydrogen bonds, as seen in related compounds .

Chemical Reactions Analysis

Chroman-4-one derivatives are versatile intermediates that can undergo various chemical reactions. For example, they can react with indoles and N-methylpyrrole to yield bis(indol-3-yl)methanes and E-2-hydroxy-3-(1-methylpyrrol-2-ylmethylene)chroman-4-ones . Additionally, the presence of hydroxymethyl groups can facilitate further functionalization through condensation reactions, as demonstrated in the synthesis of 3-aminomethylene-thiochroman-2,4-diones from 4-hydroxythiocoumarin .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-bis(hydroxymethyl)thiochroman-4-one would likely be influenced by the presence of the hydroxymethyl groups. These groups can participate in hydrogen bonding, which can affect solubility, boiling and melting points, and the compound's overall stability. The electronic properties of the chroman ring, such as its ability to absorb light and participate in electron transfer, would also be important characteristics to consider .

科学研究应用

Speciation Determination in Environmental Samples

- Chromium Speciation : A study developed a method using bis-[2-Hydroxy-1-naphthaldehyde] thiourea for speciation determination of chromium(III) and (VI) in environmental samples (Kiran et al., 2008).

Photochromic and Electrochromic Applications

- Photochromic Dithienylethene : Research on the colored form of photochromic 1,2-bis(5-hydroxymethyl-2-methyl-3-thienyl)hexafluorocyclopentene, similar in structure to the compound of interest, revealed insights into its stereochemistry and electrochromic behavior (Yokoyama et al., 1998).

- Multicolored Electrochromic Polymers : A study synthesized polymers from bis[2-(3,4-ethylenedioxy)thienyl]carbazole-based monomers, showing multicolor electrochromic properties (Reddinger et al., 1996).

Chemical Synthesis and Reactions

- Bis-Spiropyrazoline Derivatives : Research on the regio- and stereoselective synthesis of bis-spiropyrazoline-5,3′-chroman(thiochroman)-4-one derivatives via bis-nitrilimines was conducted, providing insights into the structural chemistry of such compounds (Dawood, 2005).

- Synthesis of 'Trimeric' Chromones : The novel transformation of 3-Hydroxymethylchromones to afford 'trimeric' chromones, similar in structure to 3,3-Bis(hydroxymethyl)thiochroman-4-one, was investigated (Devarajan et al., 2013).

安全和危害

The safety data sheet for 3,3-Bis(hydroxymethyl)thiochroman-4-one suggests several precautions, including avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Due to the poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, future research could focus on its potential in drug designing and development .

属性

IUPAC Name |

3,3-bis(hydroxymethyl)-2H-thiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCSRSPNQICTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C2S1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377256 | |

| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis(hydroxymethyl)thiochroman-4-one | |

CAS RN |

29107-30-0 | |

| Record name | 3,3-Bis(hydroxymethyl)-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)